2-amino-2-[4-(trifluoromethoxy)phenyl]propanamide
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Overview
Description
2-amino-2-[4-(trifluoromethoxy)phenyl]propanamide is a chemical compound with the molecular formula C10H11F3N2O2 and a molecular weight of 248.20 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethoxy group, and a propanamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-[4-(trifluoromethoxy)phenyl]propanamide typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with ammonia and a suitable amide source under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-[4-(trifluoromethoxy)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-amino-2-[4-(trifluoromethoxy)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-2-[4-(trifluoromethoxy)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(trifluoromethoxy)butanoic acid: A CF3O-containing analogue of natural lipophilic amino acids.
2-amino-3-(4-trifluoromethoxy-phenyl)propionic acid: Another compound with a similar trifluoromethoxy group.
Uniqueness
2-amino-2-[4-(trifluoromethoxy)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C10H11F3N2O2 |
---|---|
Molecular Weight |
248.20 g/mol |
IUPAC Name |
2-amino-2-[4-(trifluoromethoxy)phenyl]propanamide |
InChI |
InChI=1S/C10H11F3N2O2/c1-9(15,8(14)16)6-2-4-7(5-3-6)17-10(11,12)13/h2-5H,15H2,1H3,(H2,14,16) |
InChI Key |
KRLGWRVFSVPWMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)(C(=O)N)N |
Origin of Product |
United States |
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